molecular formula C22H35N3O2 B2483444 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine CAS No. 2034557-26-9

1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine

Cat. No.: B2483444
CAS No.: 2034557-26-9
M. Wt: 373.541
InChI Key: ALNXYJRFYQCXAD-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine is a synthetic chemical compound of significant interest in pharmacological and chemical research. This complex molecule features a piperazine core substituted with a 3-methoxyphenyl group and a piperidine moiety that is further modified with a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) chain. This specific structural combination suggests potential for interaction with central nervous system targets, though its precise pharmacological profile and mechanism of action are yet to be fully characterized and remain a subject for ongoing investigation. Piperazine derivatives are extensively studied for their diverse biological activities. Structurally similar compounds, such as other methoxyphenylpiperazines, are known to act as serotonergic agents, functioning as non-selective serotonin receptor agonists and modulators of monoamine neurotransmitter systems . The inclusion of the tetrahydropyran group, a common scaffold in medicinal chemistry, may influence the compound's pharmacokinetic properties, including its metabolic stability and blood-brain barrier permeability. This makes it a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in the development of novel psychoactive substances and for probing complex neurochemical pathways. This product is provided strictly for research purposes in laboratory settings. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-(oxan-4-ylmethyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-26-22-4-2-3-21(17-22)25-13-11-24(12-14-25)20-5-9-23(10-6-20)18-19-7-15-27-16-8-19/h2-4,17,19-20H,5-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNXYJRFYQCXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity
Research indicates that compounds with similar structures exhibit antipsychotic properties. For instance, derivatives containing piperazine and oxan functionalities have shown promising results in modulating dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders .

2. Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. Studies on related piperazine derivatives have demonstrated their capacity to protect neuronal cells from oxidative stress and apoptosis, indicating a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

3. Anticancer Properties
Preliminary investigations have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, studies have highlighted the effectiveness of piperazine derivatives against various cancer cell lines, suggesting that 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine may possess similar anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntipsychoticModulation of dopamine and serotonin receptors
NeuroprotectiveProtection against oxidative stress
AnticancerInhibition of cancer cell proliferation

Case Studies

Case Study 1: Antipsychotic Evaluation
A study evaluating a series of piperazine derivatives found that modifications to the piperazine ring significantly enhanced binding affinity to serotonin receptors. This suggests that structural variations in this compound could lead to improved antipsychotic efficacy .

Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that related compounds could reduce neuronal apoptosis induced by neurotoxic agents. This highlights the potential for this compound to be developed as a neuroprotective agent in clinical settings .

Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties of piperazine derivatives revealed significant cytotoxic effects against breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Substituents Receptor Affinity (Ki) Selectivity Key Features
1-(3-Methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine 3-Methoxyphenyl; tetrahydropyran-4-ylmethyl-piperidine Not reported Not reported Enhanced lipophilicity from tetrahydropyran; potential CNS penetration .
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl; 2-nitrobenzyl-piperidine D2 receptor: 30.6 nM Moderate selectivity for D2 over 5-HT1A Nitro group forms a salt bridge with Asp114 (D2 receptor) .
trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine 3-Methoxyphenyl-cyclohexyl; pyridinyl 5-HT1A: 0.028 nM; D2: 2194 nM High 5-HT1A selectivity Conformationally constrained; full agonist at 5-HT1A .
1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine 4-Ethylbenzyl; 3-methoxybenzyl Not reported Not reported Dual benzyl groups may enhance steric hindrance; ChemSpider ID: 614103 .
MCL0129 4-(2-Methoxynaphthalen-1-yl)butyl; fluorophenyl-isopropylpiperidine MC4 receptor: 7.9 nM Selective for MC4 over MC1/MC3 Nonpeptide MC4 antagonist; anxiolytic/antidepressant activity .

Key Observations :

Substituent Position Matters :

  • The 2-methoxyphenyl analog exhibits strong D2 receptor affinity (Ki = 30.6 nM), while 3-methoxyphenyl derivatives (e.g., trans-8a) show high 5-HT1A receptor selectivity (Ki = 0.028 nM) . This suggests that methoxy positioning significantly alters receptor interaction.

Role of Bulky Groups :

  • The tetrahydropyran-4-ylmethyl group in the target compound may improve pharmacokinetic properties (e.g., solubility, metabolic stability) compared to simpler alkyl chains (e.g., nitrobenzyl in compound 20) .

Docking and Binding Interactions :

  • Nitrobenzyl-substituted analogs bind D2 receptors via a salt bridge with Asp114, whereas tetrahydropyran’s ether oxygen might engage in hydrogen bonding or hydrophobic interactions .

Synthetic Accessibility: The target compound’s synthesis likely parallels routes for intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, involving reductive amination and microwave-assisted hydrolysis . However, introducing the tetrahydropyran group may require additional steps, such as alkylation or Mitsunobu reactions .

Biological Activity

1-(3-Methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H26N2O\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}

This structure includes a piperazine core with substituents that may influence its pharmacological properties. The presence of a methoxyphenyl group and an oxan moiety are notable features that may contribute to its biological effects.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that certain piperazine derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

Enzyme Inhibition

The compound's structural motifs suggest potential for enzyme inhibition. Piperidine derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and infections respectively .

Enzyme Inhibition Activity IC50 Value
AcetylcholinesteraseModerate2.14 µM
UreaseHigh0.63 µM

This table summarizes the enzyme inhibition activity of related compounds, indicating the potential effectiveness of this compound.

Anticancer Activity

Piperazine derivatives have been explored for their anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine-based compounds induced apoptosis in cancer cells more effectively than standard chemotherapeutic agents .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of piperazine derivatives, including those structurally similar to our compound. The results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential therapeutic application in neurodegenerative diseases .

Evaluation Against Infectious Diseases

Another study focused on the antiviral properties of piperidine derivatives against viral infections. The synthesized compounds were evaluated for their ability to inhibit viral entry into host cells, showing promising results with effective EC50 values lower than those of established antiviral drugs .

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